

# The Repurposing of Itraconazole: A Technical Guide to its Anti-Angiogenic Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itrazole*  
Cat. No.: *B100856*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Initially developed as a potent antifungal agent, itraconazole has emerged as a compelling candidate for drug repurposing in oncology due to its significant anti-angiogenic properties. This technical guide provides an in-depth analysis of the discovery and elucidation of itraconazole's anti-angiogenic activity. It details the key experimental findings, outlines the methodologies of pivotal assays, and presents the current understanding of the molecular mechanisms involved. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and the complex signaling pathways are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of itraconazole in angiogenesis-dependent diseases.

## Discovery of Anti-Angiogenic Properties

The anti-angiogenic potential of itraconazole was first identified through a large-scale screening of a library of FDA-approved drugs. Researchers were searching for compounds that could inhibit the proliferation of human endothelial cells, a critical process in angiogenesis.<sup>[1]</sup> Itraconazole, a triazole antifungal, emerged as a potent and unexpected inhibitor.<sup>[1]</sup> Subsequent *in vivo* studies confirmed these findings, demonstrating a significant reduction in blood vessel formation in mouse models treated with itraconazole. One key study revealed that

itraconazole treatment reduced excess blood vessel growth in mice by 67% compared to a placebo.

## Core Mechanisms of Anti-Angiogenic Action

Itraconazole exerts its anti-angiogenic effects through a multi-targeted approach, primarily by disrupting three key cellular processes: VEGFR2 signaling, mTOR signaling, and intracellular cholesterol trafficking.

### Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of angiogenesis. Itraconazole has been shown to inhibit VEGFR2 signaling through a unique mechanism. It disrupts the proper glycosylation of the VEGFR2 protein, leading to an accumulation of immature, non-functional receptors.<sup>[2][3]</sup> This hypoglycosylation impairs the trafficking of VEGFR2 to the cell surface and its subsequent activation upon binding to its ligand, VEGF.<sup>[2][3]</sup> The result is a blockade of downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival.



[Click to download full resolution via product page](#)

Itraconazole's Inhibition of the VEGFR2 Signaling Pathway.

### Disruption of mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Itraconazole has been shown to potently inhibit the mTOR signaling pathway in endothelial cells.<sup>[4]</sup> This inhibition is, in part, a consequence of its effects on cholesterol trafficking. By disrupting the normal flow of cholesterol within the cell, itraconazole triggers a cellular stress response that leads to the inactivation of the mTORC1 complex, a key

component of the mTOR pathway. This results in decreased phosphorylation of downstream targets like S6 kinase (S6K) and 4E-BP1, ultimately leading to a halt in protein synthesis and cell cycle progression.[5]



[Click to download full resolution via product page](#)

Itraconazole's Impact on the mTOR Signaling Pathway.

## Interference with Intracellular Cholesterol Trafficking

A novel aspect of itraconazole's anti-angiogenic mechanism is its ability to interfere with the intracellular trafficking of cholesterol. Itraconazole has been shown to bind to the Niemann-Pick C1 (NPC1) protein, a key regulator of cholesterol egress from late endosomes and lysosomes. [6][7] By inhibiting NPC1, itraconazole causes an accumulation of cholesterol within these organelles, mimicking the cellular phenotype of Niemann-Pick type C disease.[6][7] This disruption of cholesterol homeostasis has downstream consequences on both mTOR and VEGFR2 signaling, contributing significantly to its anti-angiogenic effects.



[Click to download full resolution via product page](#)

Itraconazole's Disruption of Cholesterol Trafficking via NPC1.

## Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of itraconazole has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from this research.

**Table 1: In Vitro Anti-Angiogenic Activity of Itraconazole**

| Assay          | Cell Type | Parameter              | IC <sub>50</sub><br>e<br>Concentrati<br>on | Itraconazol<br>Result                                  | Reference            |
|----------------|-----------|------------------------|--------------------------------------------|--------------------------------------------------------|----------------------|
| Proliferation  | HUVEC     | IC <sub>50</sub>       | ~0.2 μM                                    | Potent inhibition of endothelial cell growth.          | <a href="#">[8]</a>  |
| HemEC          |           | IC <sub>50</sub> (48h) | ~1 μM                                      | Dose- and time-dependent inhibition.                   | <a href="#">[9]</a>  |
| Migration      | HUVEC     | % Inhibition           | 0.6 μM                                     | Significant reduction in chemotactic migration.        | <a href="#">[10]</a> |
| Tube Formation | HUVEC     | % Inhibition           | 2 μM                                       | Marked decrease in capillary-like structure formation. | <a href="#">[9]</a>  |
| HemEC          |           | % Inhibition           | 2 μM                                       | Significant inhibition of tube formation.              | <a href="#">[9]</a>  |
| Apoptosis      | HemEC     | Apoptotic Rate         | 2 μM                                       | Increased apoptosis compared to control.               | <a href="#">[9]</a>  |
| EA.hy926       |           | Caspase 3/7 Activity   | 50 μM                                      | 18% increase in caspase activity.                      | <a href="#">[11]</a> |

HUVEC: Human Umbilical Vein Endothelial Cells; HemEC: Hemangioma Endothelial Cells; EA.hy926: Human Endothelial Hybrid Cell Line; IC50: Half-maximal inhibitory concentration.

**Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of Itraconazole**

| Model                             | Tumor Type             | Treatment               | Parameter                            | Result                         | Reference            |
|-----------------------------------|------------------------|-------------------------|--------------------------------------|--------------------------------|----------------------|
| Mouse Xenograft                   | NSCLC (LX-14)          | 75 mg/kg, bid           | Tumor Growth Inhibition              | 72% inhibition after 14 days.  | <a href="#">[12]</a> |
| NSCLC (LX-7)                      | 75 mg/kg, bid          | Tumor Growth Inhibition | 79% inhibition after 14 days.        |                                | <a href="#">[12]</a> |
| NSCLC (LX-14)                     | 75 mg/kg, bid          | Microvessel Area        | Reduction from 14.9% to 5.8%.        |                                | <a href="#">[12]</a> |
| NSCLC (LX-7)                      | 75 mg/kg, bid          | Microvessel Area        | Reduction from 21.9% to 9.7%.        |                                | <a href="#">[12]</a> |
| Cutaneous Squamous Cell Carcinoma | 80 mg/kg, bid          | Tumor Volume            | Significant reduction after 24 days. |                                | <a href="#">[13]</a> |
| CAM Assay                         | Cervical Cancer Tissue | 40 µg/ml                | Angiogenic Score                     | Strong anti-angiogenic effect. | <a href="#">[14]</a> |

NSCLC: Non-Small Cell Lung Cancer; CAM: Chick Chorioallantoic Membrane; bid: twice daily.

## Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-angiogenic activity of itraconazole.

## Endothelial Cell Proliferation Assay



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Targeting of NPC1 and VDAC1 by Itraconazole Leads to Synergistic Inhibition of mTOR Signaling and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itraconazole inhibits proliferation, induces apoptosis, and reduces angiogenesis of hemangioma endothelial cells by downregulating the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. gynaecologyjournal.com [gynaecologyjournal.com]
- To cite this document: BenchChem. [The Repurposing of Itraconazole: A Technical Guide to its Anti-Angiogenic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100856#the-discovery-of-itraconazole-s-anti-angiogenic-activity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)